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Compound of Interest

Compound Name: Deoxytopsentin

Cat. No.: B054002 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Deoxytopsentin (also known as Topsentin A), a bis-indole alkaloid first isolated from the

marine sponge Spongosorites genitrix. The information presented herein is essential for the

identification, characterization, and further development of this marine natural product. All

quantitative data is summarized in structured tables for ease of reference, and detailed

experimental protocols are provided.

Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of Deoxytopsentin as

C₂₀H₁₄N₄O. The electron ionization mass spectrum is characterized by an intense molecular

ion peak and several distinct fragmentation patterns crucial for its structural elucidation.

Table 1: Mass Spectrometry Data for Deoxytopsentin
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m/z (Da) Relative Intensity Assignment

326.1169 High [M]⁺ (Molecular Ion)

210 - Fragment c

209 - Fragment c - H

183 - Fragment d + H

181 - Fragment c - H - CO

145 - Fragment a + H

144 - Fragment a

117 - Fragment a + H - CO

116 - Fragment a - CO

Data sourced from Bartik et al. (1987). Relative intensities were not specified in the source.

Experimental Protocol: Mass Spectrometry
High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) was performed on a Kratos

MS-30 mass spectrometer. The sample was introduced via a direct insertion probe. The

ionization energy was set to 70 eV. The instrument was operated in high-resolution mode to

obtain accurate mass measurements for molecular formula determination.

Infrared (IR) Spectroscopy
The infrared spectrum of Deoxytopsentin is characteristic of its aromatic bis-indole structure,

featuring prominent absorptions corresponding to N-H and C=O stretching, as well as aromatic

C-H and C=C vibrations.

Table 2: Infrared (IR) Spectroscopy Data for
Deoxytopsentin
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Wavenumber (cm⁻¹) Description

3300 (broad) N-H stretching

1710 C=O stretching (ketone)

1525 C=C stretching (aromatic)

870 C-H out-of-plane bending (aromatic)

745 C-H out-of-plane bending (aromatic)

Data represents characteristic bands for the closely related Topsentin-B1 as detailed by Bartik

et al. (1987), consistent with the structural features of Deoxytopsentin.

Experimental Protocol: Infrared Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The

sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified

compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

The spectrum was recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of Deoxytopsentin.

The ¹H and ¹³C NMR spectra, typically recorded in acetone-d₆, reveal the chemical

environment of each proton and carbon atom in the molecule. It is noteworthy that

Deoxytopsentin exists as a mixture of two tautomers in neutral solutions, which can lead to a

doubling of some signals in the NMR spectra.[1]

Table 3: ¹H NMR Spectroscopic Data for Deoxytopsentin
(in Acetone-d₆)
Complete ¹H NMR data for the tautomeric mixture in acetone-d₆ is not fully detailed in the

primary literature.

Table 4: ¹³C NMR Spectroscopic Data for Deoxytopsentin
(Protonated form in CD₃COCD₃, D₂O, CF₃COOD)
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Chemical Shift (ppm) Multiplicity Assignment

172.1 s C-10

141.5 s C-11

138.5 d C-2

This data represents the protonated form of Deoxytopsentin as reported by Bartik et al.

(1987). A complete list for the neutral form is not available in the provided sources.

Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400, 500, or 600 MHz NMR spectrometer.

Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million

(ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HSQC,

and HMBC, were utilized for the complete assignment of proton and carbon signals. For the

analysis of the protonated form, a few drops of deuterated trifluoroacetic acid (CF₃COOD) and

D₂O were added to the acetone-d₆ solution.

Workflow for Spectroscopic Analysis of
Deoxytopsentin
The following diagram illustrates the logical workflow for the isolation and spectroscopic

characterization of a marine natural product like Deoxytopsentin.
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Caption: Workflow for the Isolation and Spectroscopic Characterization of Deoxytopsentin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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